Rotundifolone

Descripción

Significance of Monoterpenoids in Chemical Biology

Monoterpenoids, characterized by their C10 hydrocarbon skeleton derived from isoprene (B109036) units, are abundant secondary metabolites found in essential oils of numerous plants. mdpi.comnih.gov They play crucial roles in plant defense mechanisms, signaling, and attracting pollinators. mdpi.com In chemical biology, monoterpenoids are significant due to their diverse biological activities, including antimicrobial, antiviral, antifungal, anti-inflammatory, antioxidant, analgesic, hypotensive, and antitumor effects. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net Their structural diversity and ability to interact with various biological targets make them valuable scaffolds for the design and synthesis of new biologically active compounds in pharmaceutical research. mdpi.comnih.govmdpi.comresearchgate.net

Historical Context of Rotundifolone Investigations

Early investigations into this compound focused on its isolation and chemical characterization from natural sources. It was first isolated from Mentha rotundifolia in Japan. researchgate.nettandfonline.com Initial studies described its physical properties, such as being a colorless solid with an herbaceous minty aroma, and its chemical characteristics, including its dextro-rotatory nature and low melting point. tandfonline.comnih.gov Chemical analysis, including ultraviolet absorption spectroscopy, indicated the presence of an α,β-unsaturated carbonylic system within the molecule. tandfonline.com Early research also explored the composition of essential oils from different Mentha species, identifying this compound as a significant component in some varieties. tandfonline.com

Scope of Current Academic Inquiry into this compound

Current academic inquiry into this compound is broad, exploring its presence in various plant sources, optimizing extraction methods, and investigating its diverse biological activities and underlying mechanisms of action. Researchers are identifying new sources of this compound, such as Mentha aquatica var. crispa and Lippia pedunculosa, and evaluating different isolation techniques like microwave-assisted hydrodistillation to improve yield and efficiency. researchgate.netresearchgate.nettandfonline.com

A significant area of research focuses on the biological properties of this compound. Studies are investigating its effects on the cardiovascular system, demonstrating vasorelaxant activity in rat arteries through mechanisms involving the activation of TRPM8 channels and inhibition of calcium channels. plos.orgscite.ainih.govscielo.brcapes.gov.br The antimicrobial potential of this compound against various bacteria and fungi, including Staphylococcus aureus and Candida albicans, is also being explored. researchgate.nettandfonline.comresearchgate.netscielo.br Furthermore, research is delving into its cytotoxic effects, showing activity against certain cancer cell lines, such as human glioblastoma. nih.govoup.com Investigations into its antiparasitic properties have revealed trypanocidal activity against Trypanosoma cruzi and schistosomicidal activity against Schistosoma mansoni. researchgate.netresearchgate.netscielo.br The genotoxicity of this compound is another aspect under evaluation to understand its safety profile. researchgate.net These diverse research avenues highlight the ongoing scientific interest in understanding the full potential of this compound in chemical biology.

Some research findings regarding the biological activities of this compound and sources are summarized below:

| Biological Activity | Organism/Cell Line Studied | Key Findings | Source(s) |

| Vasorelaxation | Rat mesenteric artery, rat aorta | Activation of TRPM8 channels, inhibition of L-type Ca²⁺ channels, inhibition of intracellular Ca²⁺ release. plos.orgscite.ainih.govscielo.brcapes.gov.br | plos.orgscite.ainih.govscielo.brcapes.gov.br |

| Antimicrobial Activity | Staphylococcus aureus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa | Activity against S. aureus and C. albicans; limited activity against Gram-negative bacteria. researchgate.nettandfonline.comresearchgate.netscielo.br | researchgate.nettandfonline.comresearchgate.netscielo.br |

| Cytotoxic Activity | Human U87MG glioblastoma cells | Demonstrated antiproliferative potential. nih.govoup.com | nih.govoup.com |

| Trypanocidal Activity | Trypanosoma cruzi (epimastigote and trypomastigote forms) | Significant activity with low IC50 values. researchgate.net | researchgate.net |

| Schistosomicidal Activity | Schistosoma mansoni (adult worms) | Demonstrated in vitro activity and caused ultrastructural changes. researchgate.netscielo.br | researchgate.netscielo.br |

| Plant Source | Reported this compound Content (%) | Extraction Method | Source(s) |

| Mentha aquatica var. crispa | 91.2 (microwave method) | Microwave-assisted hydrodistillation | researchgate.nettandfonline.com |

| Mentha aquatica var. crispa | 58.11 | Hydrodistillation followed by PTLC | nih.gov |

| Lippia pedunculosa (leaves) | 71.7 | GC-FID and GC-MS analysis of essential oil | researchgate.net |

| Mentha rotundifolia (Japanese) | ~50 | Essential oil extraction | tandfonline.com |

| Mentha x villosa | 63.5 | Essential oil extraction | researchgate.netscielo.br |

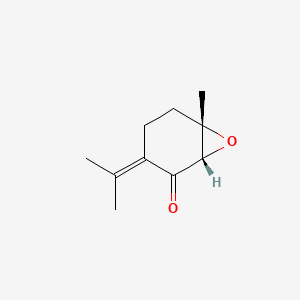

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3564-96-3 |

|---|---|

Fórmula molecular |

C10H14O2 |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

(1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3/t9-,10+/m1/s1 |

Clave InChI |

AKASWINDKIEEBO-ZJUUUORDSA-N |

SMILES isomérico |

CC(=C1CC[C@]2([C@@H](C1=O)O2)C)C |

SMILES canónico |

CC(=C1CCC2(C(C1=O)O2)C)C |

Apariencia |

Solid powder |

Descripción física |

Colourless solid; Herbaceous minty aroma |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in water Soluble (in ethanol) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Piperitenone oxide; Lippione; Rotundifolone; cis-Piperitenone epoxide; Piperitenone oxide, (+-)-; |

Origen del producto |

United States |

Occurrence and Isolation Methodologies of Rotundifolone

Botanical Sources and Geographic Distribution of Rotundifolone-Rich Plants

The distribution of this compound is concentrated within specific genera of the Lamiaceae (mint) and Verbenaceae families. The concentration of this compound can vary significantly based on the plant's geographical origin, species, and even the specific chemotype.

The genus Mentha is a principal source of this compound, which is often referred to in literature by its synonym, piperitenone (B1678436) oxide. nih.gov The compound was first isolated from Mentha rotundifolia in Japan. researchgate.net Various species within this genus, distributed across temperate regions of Europe, Asia, Africa, Australia, and North America, are known to produce essential oils rich in this compound. nih.gov The concentration, however, exhibits considerable geographical variation.

Key Mentha species identified as significant sources include:

Mentha aquatica Linn. var. crispa : A variety found in South Vietnam has been identified as a particularly rich source, with its essential oil containing up to 91.2% this compound. researchgate.nettandfonline.com

Mentha rotundifolia (L.) Huds. : This species shows wide variation in this compound content based on its location. For instance, samples from Germany have been found to contain 81.5% this compound, while those from Iran contain between 22.5% and 37.3%. researchgate.net

Mentha longifolia (L.) Huds : Essential oils from this species, also known as wild mint, have been shown to contain this compound, with some Iranian ecotypes showing concentrations up to 16.01%. researcher.life

Mentha suaveolens Ehrh. : Commonly known as apple mint, this species is another recognized source of this compound.

Mentha spicata L. : Certain chemotypes of spearmint are also known to produce this compound.

| Mentha Species | Geographic Origin | This compound Content (%) in Essential Oil | Reference |

|---|---|---|---|

| Mentha aquatica var. crispa | South Vietnam | 91.2% | researchgate.nettandfonline.com |

| Mentha rotundifolia | Germany | 81.5% | researchgate.net |

| Mentha longifolia | Iran | up to 16.01% | researcher.life |

| Mentha rotundifolia | Iran | 22.5% - 37.3% | researchgate.net |

Beyond the Mentha genus, this compound has been identified in several other botanical genera.

Lippia : The essential oil from the leaves of Lippia pedunculosa (Verbenaceae), a species found in Brazil, is a significant source, containing approximately 71.7% this compound. researchgate.netresearchgate.net This high concentration is considered uncommon for the Lippia genus. researchgate.net

Clinopodium : this compound has been reported in Clinopodium carolinianum. nih.gov While many species in this genus are known for producing other p-menthane (B155814) derivatives like pulegone (B1678340) and menthone, the presence of this compound is chemically significant. mdpi.com

Platostoma : The compound has been identified in Platostoma hispidum. nih.gov Other species in this genus, such as Platostoma africanum and Platostoma rotundifolium, are known to produce different dominant terpenes like germacrene-D. researchgate.net

Extraction and Isolation Techniques for this compound

The extraction of this compound from plant material primarily involves obtaining the essential oil, followed by purification to isolate the compound.

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant matter. researchgate.net This process involves co-distillation of the plant material with water. The resulting vapor, containing water and volatile organic compounds, is condensed, and the immiscible essential oil is separated from the aqueous layer.

A significant advancement in this technique is Microwave-Assisted Hydrodistillation (MAHD) . This method uses microwave energy to heat the water and plant material, leading to a more rapid and efficient extraction process. orientjchem.orgcsu.edu.au For example, in the extraction of essential oil from Mentha aquatica var. crispa, conventional hydrodistillation yielded 0.07% oil in 6 hours. researchgate.nettandfonline.com In contrast, MAHD produced a higher yield of 0.12% in only 40 minutes, with the resulting oil being exceptionally rich in this compound (91.2%). researchgate.nettandfonline.com The reduced extraction time and increased efficiency make MAHD a superior method for obtaining this compound. researchgate.net

Following the initial extraction of the essential oil, chromatographic techniques are employed to isolate pure this compound from the complex mixture of other volatile compounds. tandfonline.com

Column chromatography is a standard and effective method for this purpose. In a typical procedure, the essential oil is passed through a column packed with a solid adsorbent, known as the stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents, the mobile phase, is used to move the components through the column. tandfonline.com

For the isolation of this compound from Mentha aquatica oil, researchers have successfully used a silica gel column. The separation was achieved by eluting the column first with petroleum ether and subsequently with a 3:97 mixture of acetone (B3395972) and petroleum ether. researchgate.net This process separates the compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the collection of pure this compound.

Spectroscopic Elucidation and Analytical Characterization Methods for this compound

Once isolated, the definitive identification and structural elucidation of this compound are accomplished using a combination of spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to identify the components of the essential oil and determine the relative percentage of this compound. tandfonline.comresearchgate.netnih.govaensiweb.com For the pure, isolated compound, techniques including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are essential. researchgate.nettandfonline.com

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands at 1673 cm⁻¹ (indicative of a C=O stretch in a conjugated ketone) and 1601 cm⁻¹ (C=C stretch). researchgate.net

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netuobasrah.edu.iq By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and stereochemistry of the atoms can be determined. caltech.eduresearchgate.net

The combined data from these analytical methods provide conclusive evidence for the structure of this compound.

| Spectroscopic Method | Observed Data for this compound | Reference |

|---|---|---|

| Infrared (IR) | νmax (cm-1): 2859, 1673, 1601, 1297, 1219 | researchgate.net |

| 1H NMR (500 MHz, CDCl3) | δ (ppm): 4.61 (1H, d, J=4.5 Hz, H-1), 2.35–2.49 (2H, m, H-5), 1.84–2.16 (2H, m, H-6), 2.11 (3H, s, H-9), 1.80 (3H, s, H-8), 1.46 (3H, s, H-10) | researchgate.net |

| 13C NMR (125 MHz, CDCl3) | δ (ppm): 195.45 (C-2), 143.14 (C-3), 59.82 (C-4), 23.03 (C-5), 25.84 (C-6), 121.21 (C-7), 23.01 (C-8,9), 21.69 (C-10), 62.19 (C-1) | researchgate.net |

Biosynthesis and Metabolic Engineering of Rotundifolone

Enzymatic Pathways in Rotundifolone Biosynthesis

Monoterpenes, including this compound, are synthesized from the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govtandfonline.comfrontiersin.orgnih.gov In plants, these precursors are primarily generated via two distinct pathways: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the methyl-erythritol phosphate (B84403) (MEP) pathway, localized in the plastids. nih.govtandfonline.comnih.gov Monoterpenes are predominantly synthesized from precursors derived from the MEP pathway in plastids. nih.govtandfonline.comnih.govpsu.edu

Methyl-Erythritol Phosphate (MEP) Pathway Role in Monoterpene Formation

The MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxyxylulose-5-phosphate (DXP). tandfonline.comnih.gov A series of subsequent enzymatic reactions convert DXP into IPP and DMAPP. tandfonline.comnih.gov These C5 units are then condensed by geranyl diphosphate synthase (GPPS) to form the ten-carbon precursor, geranyl diphosphate (GPP). nih.govfrontiersin.orgoup.com GPP is the direct precursor for the diverse array of monoterpenes found in Mentha species. nih.govoup.com

While the precise enzymatic steps leading specifically to this compound from GPP in Mentha rotundifolia or Mentha x villosa are not as extensively detailed in the provided results as the pathways for menthol (B31143) or carvone (B1668592) in other Mentha species oup.comresearchgate.netmdpi.com, the general monoterpene biosynthesis pathway in Mentha involves cyclization of GPP by monoterpene synthases, followed by various modification reactions such as hydroxylations, dehydrogenations, and reductions catalyzed by enzymes like cytochrome P450s and reductases. oup.comresearchgate.netmdpi.comresearchgate.net this compound is structurally related to piperitenone (B1678436) oxide, and its biosynthesis likely involves similar enzymatic transformations from a common precursor in the p-menthane (B155814) pathway. mdpi.comthegoodscentscompany.com Natural this compound biosynthesis in Mentha spicata has been reported to occur through enzymatic and non-enzymatic epoxidation of piperitenone.

Genetic and Metabolic Engineering Strategies for Enhanced this compound Production

Given the economic importance of Mentha essential oils and their components like this compound, significant research has focused on enhancing their production through various biotechnological and genetic approaches. researchgate.netresearchgate.netijbiotech.compan.olsztyn.plnih.govnih.gov

Biotechnological Approaches for Secondary Metabolite Augmentation in Mentha Species

Biotechnological strategies for increasing secondary metabolite production in Mentha species include in vitro culture methods, genetic engineering, and metabolic engineering. researchgate.netresearchgate.netijbiotech.compan.olsztyn.plnih.govnih.gov Metabolic engineering involves manipulating biosynthetic pathways to increase the yield of desired compounds. pan.olsztyn.plfrontiersin.org This can be achieved by altering the expression of endogenous enzymes, introducing heterologous genes, or manipulating transcription factors that regulate these pathways. frontiersin.orgnih.gov For instance, in Mentha spicata, manipulating the expression of a trichome-specific transcription factor, MsYABBY5, affected terpene levels. nih.gov Identifying and manipulating the genes and enzymes specific to the this compound biosynthetic pathway are key to increasing its production through genetic and metabolic engineering.

Chemical Synthesis and Derivatization of Rotundifolone

Synthetic Approaches to Rotundifolone

This compound can be obtained from natural sources, where it is a major constituent of certain Mentha essential oils. scielo.brnih.gov It can also be produced through chemical synthesis. One method involves the epoxidation of piperitenone (B1678436). mdpi.comjst.go.jp This reaction, typically carried out using hydrogen peroxide under weak basic conditions, yields (±)-piperitenone oxide, which is racemic this compound. jst.go.jp

The stereochemical outcome of the alkaline epoxidation of cyclic α,β-unsaturated carbonyl compounds like piperitenone has been investigated. jst.go.jp Studies suggest that in the biosynthesis of natural this compound, both enzymatic and nonenzymatic epoxidation of piperitenone may occur, with the nonenzymatic process potentially leading to a decrease in the enantiomeric excess of the natural product. jst.go.jp

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a strategy employed to investigate the relationship between chemical structure and biological activity. nih.govcapes.gov.br Structural modifications can be made to the this compound skeleton to yield compounds with potentially enhanced or altered properties. biomedres.us

Examples of this compound analogues and related monoterpenes that have been synthesized and studied include limonene (B3431351) oxide, (+)-pulegone, pulegone (B1678340) oxide, carvone (B1668592) epoxide, and carvone. nih.govnih.gov These compounds share structural similarities with this compound, often differing in the position or presence of functional groups like the epoxide and ketone. nih.govnih.gov

The synthesis of these analogues typically involves reactions such as epoxidation of double bonds, as seen in the synthesis of limonene epoxide from limonene using meta-chloroperbenzoic acid (m-CPBA). uea.ac.uk Other modifications can involve altering the functional groups or the carbon skeleton. nih.gov

Structure-Oriented Chemical Modifications of this compound for Bioactivity Modulation

Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of this compound influence its biological effects. nih.govjst.go.jpcapes.gov.brresearchgate.netresearchgate.net Research has focused on the role of the epoxide and ketone groups in the activity of this compound and its analogues. nih.govnih.gov

Studies comparing this compound with analogues like limonene oxide and (+)-pulegone have indicated that both the epoxide and ketone groups contribute to its biological activity, such as antinociceptive effects. nih.govcapes.gov.br The position of these functional groups on the p-menthane (B155814) ring also plays a significant role in modulating activity. nih.govnih.gov For instance, the position of the epoxide group in p-menthane structures has been shown to alter pharmacological activity, with pulegone oxide exhibiting more significant vasorelaxant activity compared to carvone epoxide. nih.gov This suggests that the exocyclic epoxide group might contribute more to the pharmacological effect than an endocyclic one. nih.gov

Chemical modifications have also explored the stereochemistry of this compound. Studies on the enantiomers of piperitenone oxide (this compound) have revealed that the epoxide at C-1 and C-6 is important for certain activities, and the (+)-enantiomer can exhibit stronger activity than the (–)-enantiomer. jst.go.jp

Pharmacological Activities of Rotundifolone: Pre Clinical Investigations

Cardiovascular System Modulatory Effects of Rotundifolone

This compound has demonstrated notable effects on the cardiovascular system, primarily characterized by its ability to relax blood vessels and influence heart muscle activity.

Vasorelaxant Potency and Efficacy in Isolated Vascular Tissues

Studies on isolated rat aortic rings have shown that this compound induces vasorelaxation in a concentration-dependent manner. scielo.brscielo.br It effectively inhibits contractions induced by both phenylephrine (B352888) and high concentrations of potassium chloride (KCl). scielo.brscielo.br The vasorelaxant activity of this compound is observed to be partially dependent on the vascular endothelium. scielo.brscielo.br Removal of the endothelium reduces, but does not eliminate, the relaxant effect, suggesting that this compound acts through both endothelium-dependent and endothelium-independent mechanisms. scielo.brscielo.br

The proposed mechanisms for its vasorelaxant action include the inhibition of calcium influx through voltage-dependent Ca²⁺ channels and the inhibition of intracellular Ca²⁺ release from norepinephrine-sensitive stores. scielo.brscielo.br Further investigations into its mechanism have suggested the involvement of store-operated channels (SOC) in the vasorelaxant response to this compound. researchgate.net Patch-clamp recordings in mesenteric smooth muscle cells have indicated that this compound increases K+ currents, an effect that is blocked by charybdotoxin, pointing to the participation of big potassium (BK) channels. researchgate.net

The vasorelaxant effect of this compound has been compared to its structural analogues. For instance, this compound demonstrated a more potent vasorelaxant effect in the rat mesenteric artery than carvone (B1668592) epoxide, but was less potent than pulegone (B1678340) epoxide, indicating that the position of the ketone and epoxide groups in the p-menthane (B155814) structure influences its pharmacological activity. nih.gov

| Contractile Agent | IC₅₀ Value (µg/mL) | Endothelium |

|---|---|---|

| Phenylephrine (1 µM) | 184 ± 6 | Intact |

| Phenylephrine (1 µM) | 235 ± 7 | Denuded |

| KCl (80 mM) | 185 ± 3 | Intact |

| KCl (30 mM) | 188 ± 19 | Intact |

Myocardial Activity Assessment (e.g., Negative Inotropic and Chronotropic Effects)

In vivo studies in rats have indicated that this compound can induce hypotensive and bradycardic effects. researchgate.net The decrease in heart rate (bradycardia) suggests a negative chronotropic effect, which is a change in the heart rate. pittmedcardio.comyoutube.com The hypotensive activity of this compound is linked to a decrease in both heart rate and peripheral vascular resistance, which may be mediated through non-selective muscarinic receptor stimulation. nih.gov A negative inotropic effect refers to a decrease in the force of myocardial contraction. pittmedcardio.comyoutube.com While the observed reduction in blood pressure could be partly attributed to a negative inotropic action, direct evidence from isolated heart muscle preparations is needed for a definitive characterization of this compound's inotropic effects.

Neurobiological Activity: Antinociceptive Effects of this compound

This compound has been identified as having antinociceptive (pain-relieving) properties. nih.govznaturforsch.com In preclinical models, such as the acetic acid-induced writhing test in mice, this compound has demonstrated the ability to reduce pain responses. nih.govznaturforsch.com Its activity is part of a broader investigation into the neurobiology of pain, which involves specialized neural pathways for pain sensation. nih.govyoutube.com

The antinociceptive effects of this compound have been compared with several of its structural analogues. Interestingly, studies have shown that all tested analogues were more potent in their antinociceptive activity than this compound itself. nih.govznaturforsch.com For example, comparing this compound with limonene (B3431351) oxide and (+)-pulegone revealed that both the epoxide and ketone groups contribute to the antinociceptive activity. nih.govznaturforsch.com Furthermore, analogues like pulegone oxide and carvone epoxide were found to be more effective antinociceptive agents than this compound, suggesting that the position of the functional group on the p-menthane ring is a crucial determinant of its pain-relieving efficacy. nih.govznaturforsch.com These findings suggest that structural modifications to this compound could lead to the development of novel antinociceptive agents. nih.govznaturforsch.com this compound is also recognized as an agonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is known to be involved in the modulation of pain and itch sensations. mdpi.com

Antimicrobial Efficacy of this compound

This compound has been evaluated for its ability to inhibit the growth of various microorganisms, demonstrating both antibacterial and antifungal properties.

Antibacterial Spectrum and Activity

The antibacterial activity of this compound has been tested against a panel of standard bacterial strains. Research has shown that this compound exhibits activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 25923). researchgate.net However, it did not show any antimicrobial activity against the Gram-negative bacteria Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853). researchgate.net This suggests that this compound may have a selective spectrum of antibacterial action, primarily targeting certain Gram-positive bacteria. The essential oil of Mentha x villosa, of which this compound is the major component, showed similar antimicrobial activity against S. aureus as pure this compound. researchgate.net

| Bacterial Strain | Gram Stain | Activity |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | Positive | Active |

| Escherichia coli ATCC 25922 | Negative | Inactive |

| Pseudomonas aeruginosa ATCC 27853 | Negative | Inactive |

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown its efficacy against the yeast Candida albicans (ATCC 76645). researchgate.net Similar to its antibacterial action, the essential oil of Mentha x villosa and other analogues like limonene oxide and (+)-pulegone exhibited comparable antifungal activity against C. albicans. researchgate.net

Antiparasitic Actions of this compound

Pre-clinical studies have investigated the potential of this compound as an agent against several parasites, including helminths and protozoa.

This compound has been evaluated for its activity against Schistosoma mansoni, the trematode responsible for schistosomiasis. In an in vitro study, when adult S. mansoni worms were exposed to an essential oil containing 70.96% this compound, as well as the isolated compound itself, researchers observed a decrease in the motility of the adult worms and an increase in mortality. nih.gov

Further in vivo research in a murine model demonstrated that this compound administered at a dose of 141.9 mg/kg led to a significant 74.48% reduction in the total worm burden. researchgate.net This treatment also resulted in a notable decrease in the number of eggs in the liver and intestines and altered the oogram pattern, which is used to assess the viability of eggs. researchgate.net

| Compound | Dose (mg/kg) | Effect on S. mansoni in Mice | Source |

|---|---|---|---|

| This compound | 141.9 | 74.48% reduction in total worm burden | researchgate.net |

No preclinical data on the specific larvicidal activity of isolated this compound were identified in the provided search results.

The potential of this compound as a trypanocidal agent has been a subject of investigation. A study focusing on natural products identified this compound from the leaves of Lippia pedunculosa and noted its trypanocidal properties against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Antitumour and Cytotoxic Properties of this compound in Pre-clinical Models

No preclinical data regarding the antitumour and cytotoxic properties of this compound were found in the provided search results.

Enzyme Inhibitory Profiles of this compound

No preclinical studies on the cholinesterase inhibitory activity of this compound were identified in the provided search results.

Other Enzymatic Targets (e.g., Aldose Reductase, Phosphodiesterases)

Pre-clinical investigations have explored the effects of this compound on other enzymatic targets beyond those central to inflammation and nociception. These studies, often examining extracts of plants rich in this monoterpene, suggest a broader range of pharmacological activities, including the potential modulation of aldose reductase and phosphodiesterases.

Aldose Reductase Inhibition

Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. This pathway is implicated in the pathogenesis of diabetic complications. While direct studies on isolated this compound are limited, research on plant extracts containing this compound as a major constituent has suggested potential inhibitory activity against this enzyme.

Another study on the methanolic extract of Foeniculum vulgare, which is characterized by the presence of this compound, also showed potent aldose reductase inhibitory action. researchgate.net However, in this particular study, the bioactive constituent responsible for this activity was identified as trans-anethole. researchgate.net

The potential for monoterpenes and their derivatives to act as aldose reductase inhibitors is an active area of research. The structural characteristics of this compound may warrant further investigation into its direct effects on this enzyme.

| Plant Source Containing this compound | Investigated Fraction/Compound | Target Enzyme | IC50 Value |

| Lippia alba | Compound 2 | Aldose Reductase | 4.33 μM |

| Lippia alba | Compound 5 | Aldose Reductase | 6.0 μM |

| Foeniculum vulgare | trans-anethole | Aldose Reductase | 3.8 μg/ml |

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects, including vasodilation and anti-inflammatory responses.

Evidence for this compound's interaction with phosphodiesterases is primarily inferred from studies on essential oils where it is a major component. For example, research on the essential oil of Lippia sidoides, a plant related to species that produce this compound, has demonstrated an inhibition of phosphodiesterase activity. nih.gov This inhibition is thought to contribute to the biological activities of the extract. nih.gov

Furthermore, the suppression of cyclic nucleotide phosphodiesterase has been proposed as a mechanism for the therapeutic effects of various herbal essential oils. heighpubs.org Given that this compound is a key volatile compound in several medicinal plants, its contribution to the PDE-inhibitory effects of their essential oils is a plausible area for further specific investigation. Direct enzymatic assays using isolated this compound are required to confirm and quantify its inhibitory activity against different phosphodiesterase isoforms.

| Plant Source | Observed Effect | Implicated Enzyme Family |

| Lippia sidoides | Inhibition of enzymatic activity | Phosphodiesterase |

Molecular Mechanisms of Action of Rotundifolone

Ion Channel Modulation by Rotundifolone

This compound exerts significant influence over the activity of several key ion channels, which are crucial in regulating cellular excitability and function, particularly in vascular smooth muscle.

Research has demonstrated that this compound induces vasodilation in part by activating large-conductance calcium-activated potassium (BKCa) channels. In studies using mesenteric smooth muscle cells, this compound was shown to significantly increase K+ currents. This effect was abolished by the application of tetraethylammonium (B1195904) (TEA), a known blocker of BKCa channels, thereby suggesting the involvement of these channels in the vasodilatory action of this compound. The activation of BKCa channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle. nih.gov

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| Application of this compound to mesenteric smooth muscle cells | Significant increase in K+ currents | This compound activates potassium channels. |

| Pre-treatment with Tetraethylammonium (TEA) followed by this compound | Abolition of the this compound-induced increase in K+ currents | The activated potassium channels are likely BKCa channels. |

In addition to its effects on potassium channels, this compound also modulates voltage-gated calcium (CaV) channels. Specifically, it has been shown to inhibit the influx of Ca2+ through L-type voltage-dependent calcium channels. This was evidenced by its ability to inhibit vasoconstriction induced by CaCl2 in a depolarizing, Ca2+-free medium. Furthermore, this compound antagonized contractions elicited by the L-type Ca2+ channel agonist, S(-)-Bay K 8644. Patch-clamp studies have revealed that this compound inhibits L-type Ca2+ currents (ICa,L) by affecting both the voltage-dependent activation and the steady-state inactivation of these channels, causing a shift in the steady-state inactivation relationship towards more hyperpolarized membrane potentials. nih.gov

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| This compound on CaCl2-induced vasoconstriction in depolarizing, Ca2+-free medium | Inhibition of vasoconstriction | This compound inhibits Ca2+ influx through L-type CaV channels. |

| This compound on contractions elicited by S(-)-Bay K 8644 | Antagonism of contractions | Confirms inhibitory action on L-type CaV channels. |

| Patch-clamp recordings of L-type Ca2+ currents (ICa,L) | Inhibition of ICa,L and shift in steady-state inactivation | This compound affects both activation and inactivation of L-type CaV channels. |

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| This compound on rat superior mesenteric artery | Induction of relaxation | This compound has vasorelaxant properties. |

| Pretreatment with capsazepine (B1668289) or BCTC (TRPM8 blockers) | Significant attenuation of this compound-induced relaxation | TRPM8 channels are involved in the vasorelaxant effect of this compound. |

| Pretreatment with ruthenium red or capsaicin | No significant attenuation of this compound-induced relaxation | This compound's action is selective for TRPM8 over other TRP channels like TRPV1. |

Receptor-Mediated Signaling Pathways Involved in this compound Activity

Beyond direct ion channel modulation, this compound's pharmacological profile includes interactions with key signaling pathways that are fundamental to vascular tone regulation.

The vasorelaxant effect of this compound has been shown to be dependent on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Research indicates that the smooth muscle-relaxant activity of this compound is inhibited by L-NAME, an inhibitor of nitric oxide synthase (NOS). nih.gov This suggests that the synthesis of NO is a critical step in the vasodilatory response to this compound. The subsequent activation of soluble guanylate cyclase (sGC) by NO and the resultant increase in intracellular cGMP levels are presumed to be the downstream effectors that lead to smooth muscle relaxation. Interestingly, the vasorelaxant effect of this compound was observed to be independent of the vascular endothelium, suggesting that its interaction with the NO/sGC/cGMP pathway may occur directly within the vascular smooth muscle cells.

Evidence suggests that the cardiovascular effects of this compound, including hypotension and vasorelaxation, are mediated, at least in part, through the stimulation of muscarinic receptors. In vivo studies in rats have shown that the hypotensive effect of this compound is significantly attenuated by pretreatment with atropine, a non-selective muscarinic receptor antagonist. nih.gov Furthermore, in isolated intact aortic rings, the vasorelaxant activity of this compound was also inhibited by atropine. These findings point towards a non-selective muscarinic receptor stimulation as a component of this compound's mechanism of action, contributing to its effects on heart rate and peripheral vascular resistance. nih.govnih.gov

Cellular and Subcellular Alterations Induced by this compound (e.g., in Parasitic Organisms)

This compound, a monoterpene found in certain plant species, has been the subject of research regarding its effects on parasitic organisms at the cellular and subcellular levels. Studies have particularly focused on its impact on the trematode flatworm Schistosoma mansoni, the causative agent of schistosomiasis. The primary alterations observed are concentrated on the parasite's tegument, a critical outer layer involved in nutrient absorption, immune evasion, and protection.

In vitro exposure of adult Schistosoma mansoni to this compound has been shown to induce significant and dose-dependent morphological changes. At various concentrations, the compound leads to the formation of bubble-like lesions across the entire body surface of the worm. elifesciences.orgnih.govnih.gov Furthermore, a notable effect is the loss of tubercles, which are specialized spines on the tegument, particularly in the ventral region of the parasite. elifesciences.orgnih.govnih.gov These structural damages to the tegument are indicative of a disruption in its integrity, which can compromise the parasite's ability to survive within its host.

The observed damage to the tegument is a key indicator of the schistosomicidal activity of this compound. The separation of coupled pairs of male and female worms has also been noted following treatment, which is a significant consequence as pairing is essential for female worm development and egg production. elifesciences.orgnih.govnih.gov

The following table summarizes the key research findings on the cellular and subcellular alterations induced by this compound in Schistosoma mansoni.

| Parameter | Observation | Concentration/Time | Reference |

| Tegumental Integrity | Formation of bubble lesions spread over the entire body. | After 24h incubation. | elifesciences.orgnih.govnih.gov |

| Tubercles | Loss of tubercles in some regions of the ventral area. | After 24h incubation. | elifesciences.orgnih.govnih.gov |

| Worm Motility | Minor reduction in movement of the tail, suckers, and gynecophoral canal membrane. | 7.09μg/mL⁻¹ after 96h. | nih.govnih.gov |

| Worm Viability | Lack of movement and death of all worms. | 70.96μg/mL⁻¹ from 72h onwards. | elifesciences.orgnih.govnih.gov |

| Worm Pairing | Separation of coupled pairs into individual males and females. | 354.8μg/mL⁻¹ after 24h. | elifesciences.orgnih.govnih.gov |

Structure Activity Relationships Sar and Pharmacophore Elucidation of Rotundifolone

Influence of Functional Groups on Biological Activities of Rotundifolone and Analogues

The molecular structure of this compound, a p-menthane (B155814) monoterpene, is characterized by the presence of both a ketone and an epoxide group. Studies on this compound and its structural analogues have been instrumental in determining the relative importance of these functional groups to its biological activities, particularly its antinociceptive effects. nih.gov

Further studies with other analogues have reinforced these findings. Interestingly, all tested analogues, including those with variations in the position of the functional groups, exhibited greater antinociceptive effects than this compound itself. nih.gov For instance, pulegone (B1678340) oxide and carvone (B1668592) epoxide were found to be more potent antinociceptives than this compound. This indicates that while the presence of the ketone and epoxide moieties is important, their relative position on the cyclohexanone (B45756) ring also plays a critical role in modulating the intensity of the biological response. nih.gov These findings suggest that the specific arrangement of these groups influences the molecule's ability to interact with its biological target.

The table below summarizes the comparative antinociceptive activity of this compound and selected analogues, highlighting the enhanced effect of the analogues.

| Compound | Key Functional Groups | Relative Antinociceptive Activity | Source |

| This compound | Ketone, Epoxide | Baseline | nih.gov |

| (+)-Pulegone | Ketone | More active than this compound | nih.gov |

| Limonene (B3431351) oxide | Epoxide | More active than this compound | nih.gov |

| Pulegone oxide | Ketone, Epoxide | More active than this compound | nih.gov |

| Carvone epoxide | Ketone, Epoxide | More active than this compound | nih.gov |

Stereochemical Considerations in this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. In the case of this compound and its analogues, stereoisomerism has been shown to influence bioactivity significantly. nih.gov

The investigation of the enantiomers of carvone, a structural analogue of this compound, provides a clear example of the importance of stereochemistry. In the acetic acid-induced writhing test, (-)-carvone (B1668593) demonstrated the highest level of pain inhibition among the tested compounds and was slightly more active than its enantiomer, (+)-carvone. nih.gov This difference in activity between the two enantiomers, which have identical chemical formulas and connectivity but are mirror images of each other, underscores that the specific spatial orientation of the functional groups is crucial for optimal interaction with the target receptor or enzyme. Such stereoselectivity is a common feature in pharmacology, as biological targets are themselves chiral and thus interact differently with the various stereoisomers of a ligand.

This finding implies that the biological target responsible for the antinociceptive effect has a specific stereochemical requirement for binding and activation. The subtle difference in the spatial arrangement of the isopropylidene and methyl groups between (+)- and (-)-carvone is sufficient to alter the binding affinity or efficacy, leading to a measurable difference in analgesic response. nih.gov

Computational Approaches to SAR Analysis of this compound Analogues

While experimental studies provide foundational SAR data, computational chemistry offers powerful tools to refine this understanding at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are used to analyze and predict the bioactivity of compounds like this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined antinociceptive potencies. aimspress.com Such a model could identify the key physicochemical properties that govern activity and predict the potency of novel, unsynthesized analogues, thereby guiding the design of more effective compounds. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov If the biological target of this compound were known (e.g., a specific ion channel or receptor involved in pain signaling), molecular docking could be used to simulate the interaction between each analogue and the protein's binding site. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov By comparing the docking scores and binding modes of various analogues, researchers could explain why certain functional group positions or stereochemistries lead to higher activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Based on the structures of active this compound analogues, a pharmacophore model could be generated. This model would highlight the essential features, such as hydrogen bond acceptors (ketone group), hydrogen bond donors, and hydrophobic regions, and their required spatial arrangement. This model could then be used as a 3D query to screen large chemical databases for structurally diverse molecules that fit the pharmacophore, potentially identifying novel scaffolds with similar biological activity. nih.gov

While specific, published computational SAR studies focusing exclusively on this compound are limited, the application of these standard computational methods provides a rational framework for elucidating the complex relationships between its structure and antinociceptive activity.

Advanced Research Methodologies in Rotundifolone Studies

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze the interaction between a ligand, like rotundifolone, and its biological targets at a molecular level. nih.govscispace.comresearchgate.net These approaches are essential for rationalizing biological data, identifying potential mechanisms of action, and guiding further experimental studies. researchgate.net

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. scispace.com This is followed by MD simulations, which provide a dynamic view of the ligand-receptor complex over time, assessing its stability and the nature of the interactions under simulated physiological conditions. biorxiv.orgmdpi.com The simulation analyzes parameters such as root mean square deviation (RMSD) to evaluate the stability of the complex. mdpi.com

While specific molecular docking and MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the approach has been widely applied to its known molecular targets. A primary target for this compound is the Transient Receptor Potential Melastatin-8 (TRPM8) channel, a well-known cold and menthol (B31143) sensor. nih.govnih.gov Docking studies on the TRPM8 channel with other ligands, such as menthol and icilin, have identified a specific binding pocket involving key amino acid residues. nih.govresearchgate.netcsusb.edu For instance, analysis of the human TRPM8 structure reveals a menthol binding pocket involving residues from the S1-S4 transmembrane helices and the TRP helix. researchgate.net

By applying these computational models, researchers can hypothesize how this compound, a more selective TRPM8 agonist than menthol, fits into this binding site. nih.gov Such simulations could predict the specific hydrogen bonds and hydrophobic interactions that stabilize the this compound-TRPM8 complex, explaining its potent agonistic activity. Furthermore, these in silico tools can be used to screen for other potential biological targets of this compound, accelerating the discovery of new therapeutic applications.

Omics Technologies in this compound Research

"Omics" technologies offer a holistic view of the biological processes affected by a compound by simultaneously measuring entire sets of molecules, such as transcripts, proteins, or metabolites. These high-throughput methods are invaluable for understanding the systemic effects and mechanisms of action of natural products like this compound.

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific moment. mdpi.com This technology, primarily using techniques like RNA sequencing (RNA-Seq), reveals how this compound may alter gene expression patterns. frontiersin.orgdntb.gov.ua By treating cells or tissues with this compound and comparing their transcriptomes to untreated controls, researchers can identify which genes are upregulated or downregulated.

Although specific transcriptomic studies on the effects of this compound treatment are not yet widely published, research on related monoterpenes and Mentha species provides a framework for its potential applications. For example, transcriptome analysis in Mentha canadensis has identified key genes and transcription factors involved in monoterpene biosynthesis that are regulated by environmental cues like light. mdpi.comresearchgate.net Applying this technology to this compound could elucidate the molecular pathways it modulates. For instance, transcriptomic analysis of neuronal cells treated with this compound could reveal changes in the expression of genes related to pain signaling and inflammation, providing a deeper understanding of its antinociceptive effects. nih.gov

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov Chemical proteomics, a sub-discipline, uses chemical probes to identify the direct binding partners of a small molecule within a complex biological sample, making it a powerful tool for target discovery of natural products. researchgate.netplantmedicinelab.com

While no specific proteomics studies have been published on this compound, the methodology holds significant promise. By designing a chemical probe based on the this compound structure, researchers could "fish" for its protein targets in cell lysates or tissues. researchgate.net Subsequent identification of these proteins using mass spectrometry would provide direct evidence of its molecular targets. mdpi.com This approach could confirm known interactions, such as with the TRPM8 channel, and uncover novel targets, potentially explaining its diverse biological activities, from vasorelaxation to antinociception. nih.govresearchgate.net

Metabolomics is the comprehensive analysis of the complete set of small-molecule metabolites (the metabolome) in a biological sample. rsc.org This technique provides a functional readout of the physiological state of a cell or organism.

To study the effects of this compound itself, metabolomics could be employed in pre-clinical models. By analyzing plasma or tissue samples from animals treated with this compound, researchers could identify metabolic pathways that are significantly altered. This could reveal systemic effects on lipid, amino acid, or carbohydrate metabolism, providing crucial information about its physiological impact and potential therapeutic or off-target effects.

Pre-clinical Pharmacokinetic and Pharmacodynamic Characterization of this compound

Understanding the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of a compound is fundamental to its development as a therapeutic agent. Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics describes what the drug does to the body. thieme-connect.de

Specific pharmacokinetic studies detailing the ADME profile of this compound are limited in the available literature. However, studies on other monoterpenes suggest that they are generally well-absorbed after oral administration, undergo rapid metabolism (often through hydroxylation by microsomal enzymes), and are excreted renally. researchgate.netfau.deacs.org The lipophilic nature of monoterpenes also allows for absorption following dermal or pulmonary administration. thieme-connect.de A full pharmacokinetic characterization of this compound would be necessary to determine its bioavailability, half-life, and metabolic fate, which are critical parameters for establishing its therapeutic potential. mdpi.comnih.gov

The pharmacodynamic effects of this compound have been investigated in several pre-clinical in vivo and ex vivo models, providing significant insights into its biological activities.

Rat Mesenteric Arteries

Studies using isolated superior mesenteric artery rings from rats have been instrumental in characterizing the vasorelaxant properties of this compound. Research has consistently shown that this compound induces concentration-dependent relaxation in arterial rings pre-contracted with agents like phenylephrine (B352888) or potassium chloride. researchgate.netscielo.brbjournal.org A key mechanism for this effect is the activation of the TRPM8 channel. nih.gov this compound's vasorelaxant effect was significantly reduced by TRPM8 blockers. nih.gov Further investigations have revealed that this relaxation involves the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels and the inhibition of voltage-dependent Ca²⁺ channels, an effect that is largely independent of the vascular endothelium. researchgate.netscielo.br

| Parameter | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Vasorelaxation | Induces concentration-dependent relaxation of phenylephrine- and KCl-pre-contracted arteries. | Activation of TRPM8 channels, leading to downstream effects. | nih.govresearchgate.netscielo.brresearchgate.net |

| pD₂ Value | Reported as ~4.0 for relaxation in phenylephrine-contracted arteries. | Indicates potency of the vasorelaxant effect. | researchgate.net |

| Endothelium-Dependence | The vasorelaxant effect is largely endothelium-independent. | Direct action on vascular smooth muscle cells. | researchgate.netscielo.br |

| Ion Channel Involvement | Effect is attenuated by TRPM8 blockers (capsazepine, BCTC) and involves BKCa channel activation and voltage-dependent Ca²⁺ channel inactivation. | Modulation of ion flux leading to smooth muscle relaxation. | nih.govresearchgate.net |

Mice Models

In vivo studies using mice have primarily focused on the antinociceptive (pain-relieving) and anti-inflammatory activities of this compound. In the acetic acid-induced writhing test, a model of visceral pain, this compound demonstrated significant antinociceptive activity. nih.gov This effect was found to be superior to that of some of its structural analogues, highlighting the importance of its specific chemical structure. nih.gov

The formalin test, which models both neurogenic (early phase) and inflammatory (late phase) pain, has also been used to evaluate this compound. nih.govplos.org Additionally, its anti-inflammatory properties have been assessed in models such as carrageenan-induced paw edema, where it has shown the ability to reduce the inflammatory response. nih.govexplorationpub.commdpi.complos.org

| Model | Effect Measured | Finding | Reference |

|---|---|---|---|

| Acetic Acid-Induced Writhing Test | Antinociception (Visceral Pain) | This compound significantly reduces the number of writhing responses. | nih.govscielo.br |

| Formalin Test | Antinociception (Neurogenic and Inflammatory Pain) | Demonstrates activity against pain, particularly in the inflammatory phase. | nih.govplos.orgscielo.br |

| Carrageenan-Induced Paw Edema | Anti-inflammatory Activity | Reduces edema formation, indicating an anti-inflammatory effect. | explorationpub.comnih.gov |

Early-Stage Toxicological Screening in Pre-clinical Contexts (e.g., genotoxicity assessment)

In the realm of pre-clinical research, the early-stage toxicological screening of novel compounds is a critical step to ensure safety before further development. For this compound, also known as piperitenone (B1678436) oxide, genotoxicity assessment has been a key area of investigation to determine its potential to cause genetic damage.

An integrated approach combining in vitro and in silico methods has been employed to evaluate the genotoxic profile of this compound. nih.gov In vitro assays are fundamental in this screening process, providing direct biological data on the compound's effects on genetic material. Key assays used in the study of this compound include the bacterial reverse mutation assay (Ames test), the micronucleus test, and the comet assay. nih.gov

The Ames test utilizes strains of Salmonella typhimurium with pre-existing mutations to assess the ability of a substance to induce reverse mutations. In the case of this compound, this assay indicated the induction of point mutations, including frameshift and base-substitution mutations. nih.gov The micronucleus test, often performed on cultured cells such as HepG2, is used to detect chromosomal damage. This compound was found to cause clastogenic or aneuploidic damage in this assay. nih.gov Furthermore, the comet assay, which measures DNA strand breaks, also revealed that this compound induces DNA damage. nih.gov

Complementing these in vitro studies, in silico computational predictions are utilized to identify potential structural alerts for toxicity. For this compound, computational tools like Toxtree and VEGA highlighted the epoxide function and the α,β-unsaturated carbonyl group as possible structural alerts responsible for its DNA-damaging potential. nih.gov These computational predictions were in agreement with the experimental toxicological data. nih.gov

| Toxicological Endpoint | Assay/Method | Finding for this compound | Indicated Type of Damage |

|---|---|---|---|

| Point Mutations | Bacterial Reverse Mutation Assay (Ames test) | Positive | Frameshift, base-substitution, and/or oxidative damage |

| Chromosomal Damage | Micronucleus Test | Positive | Clastogenic or aneuploidic damage |

| DNA Strand Breaks | Comet Assay | Positive | Single-strand breaks |

| Structural Alerts for DNA Damage | In silico prediction (Toxtree and VEGA) | Identified | Epoxide function and α,β-unsaturated carbonyl group |

Advanced Delivery Systems for this compound (e.g., Cyclodextrin (B1172386) Complexation for Solubility/Stability)

While direct studies on the formulation of this compound using advanced delivery systems are not extensively documented, the inherent properties of monoterpenes, such as poor water solubility and potential instability, make them prime candidates for such technologies. nih.gov Cyclodextrin complexation is a particularly promising approach for enhancing the physicochemical properties of volatile and lipophilic compounds like this compound. nih.govnih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. nih.gov This structure allows them to encapsulate hydrophobic "guest" molecules, such as monoterpenes, forming inclusion complexes. nih.gov This encapsulation can lead to significant improvements in the guest molecule's apparent solubility in water, as well as enhanced stability by protecting it from degradation due to factors like oxidation and UV light. nih.govmdpi.com

For essential oils and their components, which includes monoterpenes similar in nature to this compound, cyclodextrin complexation has been shown to be highly effective. nih.gov The formation of an inclusion complex can reduce the volatility of the compound and control its release, which is beneficial for maintaining its activity over a longer period. mdpi.com Various types of cyclodextrins, including α-CD, β-CD, γ-CD, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), have been investigated for their ability to form stable complexes with monoterpenes. researchgate.netresearchgate.net The choice of cyclodextrin can influence the stability and encapsulation efficiency of the complex. researchgate.net

The preparation of these complexes can be achieved through various methods, such as co-precipitation and freeze-drying, which are generally considered environmentally friendly processes. mdpi.comacs.org The characterization of these inclusion complexes typically involves techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to confirm the encapsulation of the guest molecule. researchgate.netacs.org

Given the successful application of cyclodextrin complexation for numerous other monoterpenes and essential oil constituents, it is a highly relevant and promising strategy for the formulation of this compound. nih.govresearchgate.net Such a delivery system could potentially enhance its solubility and stability, thereby improving its handling for research purposes and its potential for future applications. researchgate.net

| Parameter | Challenge for Monoterpenes (like this compound) | Potential Benefit of Cyclodextrin Complexation |

|---|---|---|

| Aqueous Solubility | Generally low | Significant improvement in apparent solubility |

| Chemical Stability | Susceptible to oxidation and degradation | Protection of the encapsulated molecule, leading to enhanced stability |

| Volatility | High, leading to loss of compound | Reduced volatility and controlled release of the active component |

| Bioavailability | Limited by poor solubility | Potential for increased bioavailability due to enhanced solubility and stability |

Future Research Directions and Therapeutic Implications of Rotundifolone

Elucidation of Novel Biological Targets for Rotundifolone

Understanding the precise biological targets of this compound is a critical step in defining its therapeutic mechanisms and expanding its potential applications. While studies have indicated various biological activities, the specific proteins, enzymes, or pathways modulated by this compound often require further elucidation. For instance, research on its antischistosomidal activity has begun to explore the morphological changes induced in Schistosoma mansoni, suggesting the tegument as a potential target, but the molecular interactions remain to be fully characterized. scielo.brscielo.br Similarly, investigations into its cytotoxic effects on glioblastoma cells have pointed to alterations in signaling pathways like PTEN/PI3K/AKT/NFκB, indicating potential intracellular targets involved in cell proliferation and survival. nih.gov Future research should employ techniques such as target deconvolution, affinity chromatography, and pull-down assays coupled with mass spectrometry to identify direct binding partners of this compound. Furthermore, reporter gene assays and pathway analysis can help confirm the functional consequences of these interactions. Elucidating these targets will provide a foundation for rational drug design and the development of more potent and selective this compound-based therapies.

Development of this compound-Based Lead Compounds for Drug Discovery

This compound, with its demonstrated biological activities, serves as a promising lead compound for the development of novel therapeutic agents. nih.govresearchgate.netwikipedia.orglibretexts.org The process of lead optimization involves modifying the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while reducing potential toxicity. wikipedia.orglibretexts.orgdanaher.com Given this compound's monoterpene structure, medicinal chemistry efforts can focus on synthesizing analogues with modifications to the epoxide ring, ketone group, or the menthane skeleton. Structure-activity relationship (SAR) studies are essential in this phase to understand how specific structural changes influence biological activity. libretexts.org High-throughput screening of this compound derivatives against various disease targets, including neglected tropical diseases like schistosomiasis or aggressive cancers like glioblastoma, could identify compounds with superior efficacy. scielo.brscielo.brnih.gov Computational methods such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations can play a significant role in designing and predicting the activity of novel analogues before synthesis. danaher.com The goal is to develop second-generation compounds with improved therapeutic profiles based on the this compound scaffold.

Biotechnological Innovations for Sustainable Production of this compound

The increasing interest in natural product-based therapeutics necessitates sustainable and efficient production methods. While this compound can be extracted from Mentha species, plant cultivation is subject to environmental factors and geographical limitations. scielo.brscielo.brembrapa.br Biotechnological approaches offer promising alternatives for the sustainable production of this compound. Metabolic engineering of microorganisms, such as bacteria or yeast, could enable the biosynthesis of this compound through engineered pathways utilizing renewable carbon sources. rsu.lvils.res.inieabioenergy.com Identifying and introducing the genes responsible for this compound biosynthesis from Mentha species into suitable microbial hosts is a key step. dntb.gov.ua Optimization of fermentation processes, including media composition, temperature, and aeration, would be crucial to maximize yield and productivity. rsu.lv Synthetic biology tools could be employed to design and fine-tune the metabolic pathways for efficient this compound production. europa.eu Furthermore, plant cell culture or hairy root cultures of Mentha species in bioreactors could offer a more controlled and scalable method for producing this compound compared to traditional field cultivation. dntb.gov.ua These biotechnological innovations aim to ensure a consistent and environmentally friendly supply of this compound for research and potential therapeutic use.

Integrated Multi-Omics Approaches for Comprehensive Understanding of this compound Bioactivity

Integrated multi-omics approaches, combining techniques such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of how this compound interacts with biological systems. nih.govnih.govbiofueljournal.commdpi.com By analyzing changes at multiple molecular levels simultaneously, researchers can gain insights into the complex network of biological processes influenced by this compound treatment. For example, transcriptomics can reveal changes in gene expression profiles, indicating affected pathways. nih.govbiofueljournal.com Proteomics can identify alterations in protein abundance and modifications, providing further evidence of modulated cellular functions. Metabolomics can profile changes in endogenous metabolites, offering insights into the metabolic consequences of this compound exposure. nih.govbiofueljournal.com Integrating these datasets through bioinformatics and systems biology approaches can help to construct comprehensive molecular interaction networks and identify key nodes and pathways responsible for this compound's observed bioactivities. nih.govbiofueljournal.com This integrated approach can lead to the discovery of novel biomarkers of response, the identification of off-target effects, and a deeper understanding of the mechanisms underlying its therapeutic potential, such as its antitumoral or antiparasitic effects. scielo.brscielo.brnih.gov

Q & A

Q. What are the primary biological activities of rotundifolone, and how are they methodologically validated?

this compound exhibits vasorelaxant, antinociceptive, and hypotensive effects, validated via in vitro and ex vivo models. For example:

- Vasorelaxation : Tested using phenylephrine-precontracted rat mesenteric artery rings, with mechanisms involving BK(Ca) channel activation and L-type Ca²⁺ channel inhibition .

- Antinociception : Evaluated through structural analogs (e.g., carvone epoxide) in pain models, highlighting the importance of functional group positioning .

- TRPM8 activation : Confirmed via calcium imaging in vascular smooth muscle cells, using antagonists like capsazepine and EGTA to block Ca²⁺ influx .

Q. What experimental models are commonly used to study this compound's cardiovascular effects?

- Isolated artery rings : Mesenteric arteries are precontracted with phenylephrine or KCl, and relaxation is measured via isometric tension recordings .

- Patch-clamp electrophysiology : Used to assess BK(Ca) and L-type Ca²⁺ channel modulation in smooth muscle cells .

- Calcium imaging : Fluo-4/AM dye quantifies cytosolic Ca²⁺ changes in response to this compound, with TRPM8/TRPV1 antagonists to isolate pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual mechanisms (BK(Ca) activation vs. Ca²⁺ channel inhibition)?

- Concentration-dependent studies : Lower concentrations (10⁻⁷–10⁻⁴ M) primarily activate BK(Ca) channels, while higher concentrations (>10⁻⁴ M) inhibit L-type Ca²⁺ channels .

- Pharmacological blockers : Use tetraethylammonium (TEA) for BK(Ca) and nifedipine for L-type Ca²⁺ channels to isolate contributions .

- Data normalization : Compare relaxation curves under varying conditions (e.g., depolarizing vs. non-depolarizing media) to clarify mechanism dominance .

Q. What methodological strategies confirm TRPM8 as the primary target for this compound-induced vasorelaxation?

- Knockout models : Compare responses in TRPM8-deficient vs. wild-type animals .

- Antagonist assays : Use capsazepine (TRPM8 blocker) and assess attenuation of Ca²⁺ transients .

- Cold-temperature synergism : Test if this compound enhances cold-induced vasodilation, a hallmark of TRPM8 activation .

Q. How can structural modifications optimize this compound's antinociceptive activity?

- SAR studies : Compare analogs like pulegone oxide (exocyclic epoxide) and carvone epoxide (ring ketone) to identify critical functional groups .

- In silico docking : Model interactions with TRPM8 or opioid receptors to predict binding affinity .

- In vivo efficacy testing : Use carrageenan-induced hyperalgesia models to rank derivatives by potency .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound's vasorelaxation responses across studies?

- Control for endothelium status : Denuded vs. intact arteries show differing sensitivity to this compound .

- Standardize precontraction agents : Phenylephrine (α1-adrenergic agonist) vs. KCl (depolarizing agent) alter baseline tension and channel activity .

- Statistical rigor : Apply one-way ANOVA with Bonferroni correction for multi-concentration comparisons .

Q. What analytical frameworks are recommended for studying this compound's multi-target effects?

- PICOT framework : Define Population (e.g., rat mesenteric arteries), Intervention (this compound concentration), Comparison (antagonists/agonists), Outcome (relaxation %), Time (acute vs. chronic exposure) .

- FINER criteria : Ensure questions are Feasible (e.g., accessible assays), Interesting (mechanistic novelty), Novel (unexplored pathways), Ethical (animal models), and Relevant (cardiovascular drug discovery) .

Experimental Design Considerations

Q. How to design a study evaluating this compound's interaction with store-operated calcium (SOC) channels?

- SOC inhibitors : Use SKF 96365 (10⁻⁵ M) to block SOC entry and measure attenuation of this compound-induced relaxation .

- Calcium-free medium : Pre-incubate arteries in Ca²⁺-free EGTA buffer to isolate SOC-dependent vs. voltage-gated Ca²⁺ pathways .

- Data interpretation : Compare SOC inhibition effects on this compound vs. menthol (a known TRPM8 agonist) to infer specificity .

Q. What controls are essential when assessing this compound's antimicrobial activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.